molecular formula C19H16N4O B6577657 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1206999-23-6

2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide

Cat. No.: B6577657
CAS No.: 1206999-23-6
M. Wt: 316.4 g/mol
InChI Key: BHPIHDDRSPADBW-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a heterocyclic compound featuring an indole moiety linked via an acetamide bridge to a phenyl ring substituted with a pyrazole group. Indole and pyrazole rings are pharmacologically significant due to their prevalence in bioactive molecules, influencing interactions with enzymes and receptors.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c24-19(11-14-12-20-18-4-2-1-3-16(14)18)22-15-7-5-13(6-8-15)17-9-10-21-23-17/h1-10,12,20H,11H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPIHDDRSPADBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide typically involves the reaction of 1H-indole-3-carboxaldehyde with 4-(1H-pyrazol-3-yl)aniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole or pyrazole derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied .

Comparison with Similar Compounds

Core Structural Features

Compound Name Core Structure Key Substituents/Modifications Reference
2-(1H-Indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide (Target) Indole + acetamide + pyrazole-substituted phenyl None -
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide Indole + acetamide + chiral phenylethyl group Chiral center, phenylethyl substituent
N-(5(6)-(1H-1,2,4-triazol-1-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (Compound 30) Benzimidazole + acetamide + pyrazole + triazole Triazole substitution on benzimidazole
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl + acetamide + dihydro-pyrazolone Chlorine substituents, dihydro-pyrazolone ring
N-[1-(5-Cyano-pyridin-2-ylmethyl)-1H-pyrazol-3-yl]-2-[4-(1-trifluoromethyl-cyclopropyl)-phenyl]-acetamide Pyrazole + acetamide + trifluoromethyl cyclopropyl + cyano pyridine Trifluoromethyl, cyano groups, pyridylmethyl substitution

Key Observations :

  • Indole vs.
  • Substituent Effects : Chlorine (Compound 12), trifluoromethyl (), and triazole (Compound 30) groups improve metabolic stability or electronic properties but may reduce solubility .
  • Chiral Centers : The (S)-configured phenylethyl group in highlights the role of stereochemistry in biological activity .

Key Observations :

  • Coupling Agents : EDCI/HOBt and EDC are widely used for acetamide bond formation, suggesting the target compound could be synthesized similarly .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) and chlorinated solvents (e.g., dichloromethane) are common, affecting reaction kinetics .

Key Observations :

  • Antimicrobial Activity : Thioether-linked indole acetamides () show promise, suggesting the target compound’s pyrazole group could enhance similar properties .
  • Neurological Applications: Trifluoromethyl and cyano substituents in ’s compound improve CNS penetration and target specificity .

Crystallographic and Hydrogen Bonding Analysis

Compound Name Hydrogen Bonding Motifs Dihedral Angles Between Rings (°) Reference
2-(2,4-Dichlorophenyl)-N-(dihydro-pyrazol-4-yl)acetamide R²²(10) dimerization via N–H⋯O 48.45 (dichlorophenyl/pyrazolone)
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide Not reported Likely significant due to chiral center

Key Observations :

  • Dimerization : R²²(10) motifs in stabilize crystal packing, which could influence the target compound’s solubility and stability .

Biological Activity

2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials, supported by relevant research findings and case studies.

Chemical Structure

The compound can be characterized by its unique structure, which consists of an indole moiety linked to a pyrazole phenyl group through an acetamide connection. This structural configuration is believed to contribute significantly to its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds containing pyrazole and indole moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various pathogens, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL for some derivatives . The inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis highlights the potential of these compounds in treating infections caused by resistant strains.

Compound MIC (μg/mL) Target Pathogen
This compound0.22 - 0.25Staphylococcus aureus, Staphylococcus epidermidis

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has been tested against multiple cancer cell lines, demonstrating significant cytotoxic effects. For example, it exhibited IC50 values in the micromolar range against MCF7 (breast cancer), A549 (lung cancer), and other cell lines.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects of several derivatives, including the target compound, notable results were observed:

Cell Line IC50 (μM) Reference
MCF73.79
A54926
NCI-H46042.30

The mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression, making it a promising candidate for further development as an anticancer agent.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, the compound also exhibits anti-inflammatory effects. Pyrazole derivatives have been recognized for their ability to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This property suggests potential applications in treating conditions such as arthritis and other inflammatory disorders.

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